Structural Uniqueness: Para-Hydroxyanilino Substituent Versus Common Aryl Modifications in Piperazine-Oxobutanoic Acid Series
4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid bears a 4-hydroxyanilino (para-hydroxyanilino) group at the 4-position of the oxobutanoic acid backbone. Among the structurally closest commercially catalogued analogs, this substituent is replaced by a 4-hydroxy-2-methylphenylamino group (CAS 899757-60-9), introducing an ortho-methyl substituent . The para-hydroxyanilino group in the target compound provides a distinct hydrogen-bond donor profile (calculated HBD count = 3, versus 3 for the 2-methyl analog but with altered spatial orientation), affecting interactions with catalytic cysteine residues in protease targets as outlined in piperazine cysteine inhibitor patents [1]. No direct head-to-head pharmacological comparison between these two analogs has been published.
| Evidence Dimension | Aryl-amino substituent identity and hydrogen-bond pharmacophore topology |
|---|---|
| Target Compound Data | 4-Hydroxyanilino (para-OH) group; HBD count = 3; HBA count = 4 |
| Comparator Or Baseline | 4-Hydroxy-2-methylphenylamino analog (CAS 899757-60-9); HBD count = 3; HBA count = 4 |
| Quantified Difference | Presence vs. absence of ortho-methyl group; altered dihedral angle between aryl ring and amide plane |
| Conditions | In silico comparison based on 2D/3D molecular descriptors |
Why This Matters
The para-hydroxyanilino group uniquely enables hydrogen-bond interactions with polar residues in target binding pockets, making the compound a non-interchangeable tool for SAR exploration where the ortho-methyl analog would introduce steric clash.
- [1] US Patent 5,935,959. Piperazine derivatives and use as cysteine inhibitors. Senju Pharmaceutical Co., Ltd. Issued August 10, 1999. Describes SAR requirements for aryl-amino substituents in piperazine cysteine protease inhibitors. View Source
